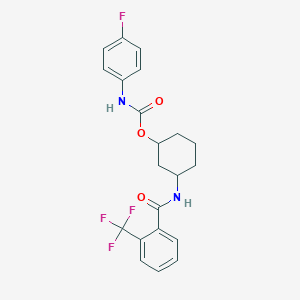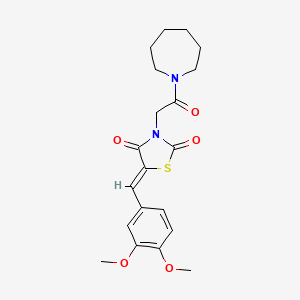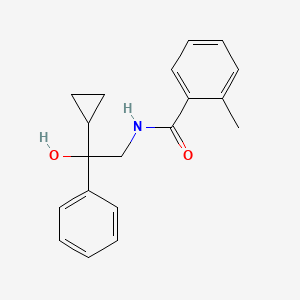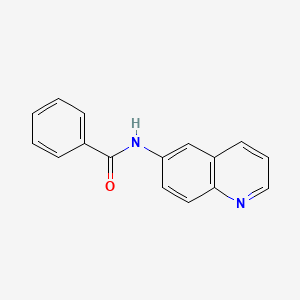![molecular formula C21H24ClN3O4S B2453719 N-[2-[4-[(2-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]cyclohexanecarboxamide CAS No. 433259-30-4](/img/structure/B2453719.png)
N-[2-[4-[(2-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[4-[(2-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]cyclohexanecarboxamide, commonly known as CA-074, is a potent and specific inhibitor of cathepsin B, a lysosomal cysteine protease. It was first synthesized in the early 1990s and has since been widely used in scientific research as a tool to study the role of cathepsin B in various biological processes.
Mécanisme D'action
CA-074 acts as a competitive inhibitor of cathepsin B by binding to its active site and preventing the cleavage of peptide bonds. This leads to the accumulation of undigested protein substrates in lysosomes, which can disrupt cellular homeostasis and contribute to disease pathology.
Biochemical and physiological effects:
Inhibition of cathepsin B by CA-074 has been shown to have a range of biochemical and physiological effects, depending on the specific biological context. For example, in cancer cells, inhibition of cathepsin B can lead to decreased cell proliferation, increased apoptosis, and reduced invasiveness. In neurodegenerative diseases such as Alzheimer's and Parkinson's, inhibition of cathepsin B can prevent the accumulation of toxic protein aggregates and improve neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CA-074 in lab experiments is its high specificity for cathepsin B, which allows for precise manipulation of this protease without affecting other lysosomal enzymes. However, CA-074 is not a perfect inhibitor and has some limitations, such as its relatively low potency compared to other cathepsin B inhibitors and its potential off-target effects at higher concentrations.
Orientations Futures
There are several future directions for research involving CA-074 and cathepsin B inhibition. One area of interest is the development of more potent and selective inhibitors that can be used in clinical settings to treat diseases such as cancer and neurodegeneration. Another area of research is the identification of new biological pathways and processes that are regulated by cathepsin B and may be potential targets for therapeutic intervention. Finally, there is ongoing research into the mechanisms of action of cathepsin B and other lysosomal proteases, which may lead to new insights into cellular homeostasis and disease pathology.
Méthodes De Synthèse
The synthesis of CA-074 involves several steps, starting with the reaction of 2-chlorobenzenesulfonyl chloride with aniline to form 4-(2-chlorobenzenesulfonyl)aniline. This compound is then reacted with N-(2-bromoethyl)cyclohexanecarboxamide to form N-[2-[4-[(2-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]cyclohexanecarboxamide. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
CA-074 has been used extensively in scientific research to investigate the role of cathepsin B in various biological processes, including cancer, inflammation, and neurodegenerative diseases. It has also been used to study the mechanisms of action of other lysosomal proteases and to develop new inhibitors with improved potency and selectivity.
Propriétés
IUPAC Name |
N-[2-[4-[(2-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c22-18-8-4-5-9-19(18)25-30(28,29)17-12-10-16(11-13-17)24-20(26)14-23-21(27)15-6-2-1-3-7-15/h4-5,8-13,15,25H,1-3,6-7,14H2,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKVWKRHVSNHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-[(2-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(2,5-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2453646.png)
![N-(furan-2-ylmethyl)-3-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2453647.png)
![3-(4-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2453648.png)


![5-bromo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2453651.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2453655.png)
![3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2453656.png)